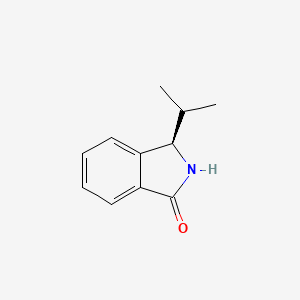

(R)-3-Isopropylisoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126186-85-4 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.231 |

IUPAC Name |

(3R)-3-propan-2-yl-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C11H13NO/c1-7(2)10-8-5-3-4-6-9(8)11(13)12-10/h3-7,10H,1-2H3,(H,12,13)/t10-/m1/s1 |

InChI Key |

PGUXFHVBRYSFMC-SNVBAGLBSA-N |

SMILES |

CC(C)C1C2=CC=CC=C2C(=O)N1 |

Synonyms |

1H-Isoindol-1-one,2,3-dihydro-3-(1-methylethyl)-,(R)-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 Isopropylisoindolin 1 One

Enantioselective Synthesis Strategies

Enantioselective synthesis, or asymmetric synthesis, involves a chemical reaction or sequence that preferentially forms one enantiomer or diastereomer over others. wikipedia.org For (R)-3-Isopropylisoindolin-1-one, achieving high enantiomeric purity is critical. This can be accomplished through several key strategies, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis. wikipedia.org Each approach utilizes a source of chirality to influence the stereochemical outcome of the reaction, lowering the activation energy for the formation of the desired (R)-enantiomer. wikipedia.org

Asymmetric Catalytic Routes to this compound

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. pressbooks.pub These catalysts create a chiral environment around the substrate, directing the reaction to proceed from a specific face of the molecule. This method is highly efficient and is a key principle of green chemistry. acs.org

For the synthesis of 3-substituted isoindolinones, chiral phosphoric acid catalysis has proven effective. nih.gov This approach can be used in the enantioselective Friedel-Crafts-type reaction between a 3-hydroxyisoindolin-1-one precursor and a suitable nucleophile. The chiral phosphoric acid catalyst forms a chiral complex, guiding the nucleophilic attack to create the desired stereocenter at the C-3 position. While a direct application to the isopropyl group installation is specific, the principle is broadly applicable. Another established method is the catalytic asymmetric cyclopropanation of vinylindoles, which demonstrates the power of catalysts to create chiral structures with high enantiomeric excess (ee). nih.gov

Table 1: Examples of Asymmetric Catalysis for Chiral Center Induction This table illustrates general catalyst systems and their effectiveness in creating chiral centers, a principle applicable to the synthesis of this compound.

| Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | 87-94% | nih.gov |

| Rhodium/Chiral Ligand | Asymmetric Hydrogenation | >95% | wikipedia.org |

| Copper/BOX | 1,3-Dipolar Cycloaddition | >90% | rsc.org |

| Titanium/DET | Asymmetric Epoxidation | 96-98% | pressbooks.pub |

Chiral Auxiliary-Mediated Syntheses of this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org Once the new stereocenter is formed, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgyork.ac.uk This strategy is a powerful and reliable method for asymmetric synthesis.

The synthesis of 3-substituted isoindolinones can be achieved using chiral auxiliaries such as Evans oxazolidinones or camphor-derived auxiliaries. numberanalytics.comwikipedia.org For instance, an asymmetric synthesis of 3,3-disubstituted isoindolinones utilized (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC) as a chiral auxiliary, achieving good diastereoselectivity. nih.gov In a hypothetical synthesis of this compound, a precursor could be attached to a chiral auxiliary. Subsequent diastereoselective alkylation or reduction would establish the desired stereocenter at the C-3 position, influenced by the steric hindrance of the auxiliary. The final step would involve the removal of the auxiliary to yield the enantiomerically enriched product. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications This table provides examples of common chiral auxiliaries and the types of reactions they control, which could be adapted for the synthesis of this compound.

| Chiral Auxiliary | Key Feature | Typical Application | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Forms chiral enolates | Stereoselective alkylation, aldol (B89426) reactions | wikipedia.org |

| Camphorsultam | Rigid bicyclic structure | Asymmetric Diels-Alder, alkylation | wikipedia.org |

| Pseudoephedrine | Readily available amino alcohol | Asymmetric alkylation of amides | wikipedia.org |

| (S)- or (R)-BINOL | Axially chiral diol | Asymmetric alkylation of glycine (B1666218) derivatives | wikipedia.org |

Biocatalytic Approaches to the Synthesis of this compound

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions. nih.gov Enzymes offer exceptional specificity and selectivity, often operating under mild, environmentally friendly conditions (e.g., in water at ambient temperature). acs.orgnih.gov

For the synthesis of this compound, a biocatalytic approach could involve the asymmetric reduction of a precursor ketone, 3-isopropylideneisoindolin-1-one. Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are well-suited for this transformation. mdpi.com Many ADHs follow Prelog's rule to produce (S)-alcohols, but anti-Prelog ADHs that produce (R)-alcohols are also known and can be identified or engineered. mdpi.com Alternatively, a kinetic resolution of a racemic mixture of (±)-3-Isopropylisoindolin-1-one could be performed. In this process, an enzyme (e.g., a reductase) would selectively transform one enantiomer (the (S)-isomer) into a different product, leaving the desired (R)-isomer unreacted and in high enantiomeric purity. nih.gov Whole-cell biocatalysts are often preferred as they contain cofactor regeneration systems, which are essential for many enzymatic reductions. mdpi.comnih.gov

Table 3: Biocatalytic Strategies for Enantioselective Synthesis This table outlines biocatalytic methods that could be applied to produce this compound.

| Biocatalytic Method | Enzyme Class | Principle | Potential Outcome for (R)-product | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Ketoreductase (KRED) | Stereoselective reduction of a prochiral ketone precursor. | High yield, >99% ee | mdpi.com |

| Kinetic Resolution | Reductase/Oxidase | Enantiospecific transformation of one enantiomer in a racemic mixture. | Max 50% yield, >99% ee | nih.gov |

| Hydrolysis | Lipase/Esterase | Enantiospecific hydrolysis of a racemic ester precursor. | Max 50% yield, >99% ee | mdpi.com |

Diastereoselective Synthesis Approaches for Precursors to this compound

Diastereoselective synthesis aims to form one diastereomer of a product over another. This is often used to create precursors that already contain the correct relative stereochemistry, which can then be converted into the final enantiomerically pure target.

A highly diastereoselective method for preparing 3-substituted isoindolin-1-ones has been developed using a tricyclic lactam as an N-acyliminium ion precursor. st-andrews.ac.ukhud.ac.uk The ring-opening of this chiral precursor with a suitable nucleophile, such as an isopropyl Grignard reagent or isopropyl-containing organometallic species, would proceed with high diastereoselectivity due to the existing stereocenters in the lactam. This approach establishes the stereochemistry at the C-3 position relative to the rest of the molecule. Subsequent removal of the chiral directing group would yield the desired this compound. Another strategy involves the Lewis-acid mediated reaction of enamides with N-aryl-3-hydroxyisoindolinones to construct complex heterocyclic systems with multiple contiguous stereogenic centers in a diastereoselective manner. d-nb.info

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inencyclopedia.pub Applying these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing.

Key principles include:

Prevention of Waste : It is better to prevent waste than to treat it. One-pot reactions, which combine multiple synthetic steps without isolating intermediates, exemplify this principle by reducing solvent use and purification waste. clockss.orgbeilstein-journals.org

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Catalytic routes are inherently more atom-economical than those using stoichiometric reagents.

Use of Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary, and when used, they should be innocuous. mlsu.ac.in Syntheses using water or ethanol (B145695) as a solvent are considered greener alternatives to chlorinated hydrocarbons. lookchem.comresearchgate.net

Design for Energy Efficiency : Energy requirements should be minimized. mlsu.ac.in Biocatalytic reactions that run at ambient temperature and pressure are highly energy-efficient compared to traditional syntheses requiring high heat or cryogenic cooling. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. acs.org Asymmetric catalysis and biocatalysis are prime examples.

Atom Economy and Synthetic Efficiency in this compound Pathways

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. libretexts.orgdocbrown.info A reaction with 100% atom economy incorporates all reactant atoms into the desired product, generating no waste byproducts. docbrown.info

Synthetic pathways for this compound can vary significantly in their atom economy.

Low Atom Economy : Classical resolutions or syntheses involving stoichiometric protecting groups and chiral auxiliaries often have poor atom economy. The atoms of the resolving agent or the auxiliary are not incorporated into the final product and become waste.

High Atom Economy : Addition reactions, such as the direct catalytic asymmetric hydrogenation of a precursor, can approach 100% atom economy. docbrown.info Similarly, one-pot cascade reactions that form multiple bonds in a single operation are designed for high step and atom efficiency. beilstein-journals.orgnih.gov

For example, a synthesis that proceeds via a direct catalytic addition of a C-H bond across an imine precursor would be highly atom-economical. In contrast, a multi-step synthesis involving protection, activation with a stoichiometric reagent, and deprotection would generate significant waste and have a much lower atom economy. researchgate.net

Table 4: Comparison of Atom Economy in Different Reaction Types This table provides a conceptual comparison of atom economy for different synthetic strategies that could be used to produce this compound.

| Reaction Type | General Principle | Atom Economy | Reference |

|---|---|---|---|

| Addition Reaction (e.g., Hydrogenation) | A + B → C | Potentially 100% | docbrown.info |

| Substitution with Stoichiometric Reagent | A + B → C + D | Low to Moderate | researchgate.net |

| Elimination Reaction | A → B + C | Low | researchgate.net |

| Catalytic Reaction | A + B --(cat)--> C | High (approaching 100%) | acs.org |

Comparative Analysis of Diverse Synthetic Routes to this compound

Chiral Auxiliary-Based Synthesis

One of the most straightforward and effective methods for asymmetric synthesis involves the use of a chiral auxiliary. This strategy relies on covalently attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiopure product.

A prominent example is the use of a chiral N-tert-butylsulfinyl group. acs.org This method begins with the synthesis of an (S)-2-(tert-butylsulfinyl)-isoindolin-1-one from a methyl 2-formylbenzoate. acs.org This chiral substrate is then deprotonated using a strong base like lithium diisopropylamide (LDA) to form a carbanion. The subsequent alkylation of this carbanion with an alkylating agent, such as 2-iodopropane, proceeds with high diastereoselectivity, controlled by the bulky sulfinyl group. acs.org The reaction furnishes the desired 3-substituted isoindolinone in excellent yield and a high diastereomeric ratio. acs.org The final step would involve the removal of the sulfinyl auxiliary to afford the target compound.

Catalytic Asymmetric Syntheses

More advanced and atom-economical approaches utilize chiral catalysts to induce enantioselectivity, avoiding the need for stoichiometric amounts of a chiral auxiliary. These methods can be broadly categorized into organocatalysis and transition metal catalysis.

Organocatalysis and Phase Transfer Catalysis

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. chim.it For the synthesis of 3-substituted isoindolinones, chiral bifunctional organocatalysts, such as those incorporating a tertiary amine and a urea (B33335) group, have proven effective. rsc.org These catalysts can facilitate tandem aldol-cyclization rearrangement reactions between 2-formylarylnitriles and malonates to produce the target structures in high yields and with excellent enantioselectivities (up to 95% ee). rsc.org

Phase-transfer catalysis (PTC) is another powerful technique, often utilizing chiral ammonium (B1175870) salts derived from cinchona alkaloids. nih.govbeilstein-journals.org This method is particularly useful for the asymmetric Michael reaction of 3-substituted isoindolinones to construct 3,3-disubstituted derivatives. nih.gov In a relevant application, an asymmetric intramolecular aza-Michael reaction was developed using a cinchoninium salt as the phase-transfer catalyst, which allowed for the synthesis of optically active isoindolinones with good yields and diastereomeric excesses. beilstein-journals.org

Transition Metal Catalysis

Chiral transition metal complexes are also widely used for the asymmetric synthesis of isoindolinones. chim.it Rhodium(III) catalysis, for instance, has enabled a practical one-pot synthesis from commercially available aldehydes. acs.org This multicomponent process involves the in situ formation of an amide, followed by a Rh(III)-catalyzed C-H activation and annulation with an olefin. acs.org This strategy has been successfully applied to the direct synthesis of complex isoindolinone-containing drugs. acs.org

The following table provides a comparative overview of these diverse synthetic routes.

Table 1: Comparative Analysis of Synthetic Routes to 3-Substituted Isoindolinones

| Synthetic Strategy unfold_more | Key Reagents/Catalyst unfold_more | Substrate(s) unfold_more | Product Stereoselectivity unfold_more | Yield unfold_more | Reference unfold_more |

|---|---|---|---|---|---|

| Chiral Auxiliary | (S)-2-(tert-butylsulfinyl) group; LDA; 2-iodopropane | Methyl 2-formylbenzoate | 96:4 dr | 88% | acs.org |

| Organocatalysis | Chiral tertiary-amine with a urea group | 2-Formylarylnitrile and malonates | 95% ee | 87% | rsc.org |

| Phase Transfer Catalysis | Cinchona alkaloid-derived ammonium salt | (R)-benzamide with acrylamide (B121943) group | >96% de (after crystallization) | 70% | beilstein-journals.org |

| Metal Catalysis | [RhCp*Cl2]2, Cu(OAc)2 | Benzaldehyde, Amine, Olefin | N/A (produces racemate) | Good yields reported | acs.org |

Each of these methods presents a unique set of advantages and limitations. The chiral auxiliary approach is robust and provides high stereoselectivity but requires additional steps for attachment and removal of the auxiliary. acs.org Catalytic methods are more atom-efficient; organocatalysis offers a metal-free alternative with high enantioselectivity, rsc.org while transition metal catalysis allows for novel, convergent multicomponent reactions, though sometimes without stereocontrol in the cited example. acs.org The choice of a specific route would depend on factors such as the desired scale, cost of reagents and catalysts, and the required level of enantiopurity.

Mechanistic Investigations of R 3 Isopropylisoindolin 1 One Formation and Transformations

Elucidation of Reaction Mechanisms in Stereoselective Syntheses of (R)-3-Isopropylisoindolin-1-one

The stereoselective formation of this compound and related 3-substituted isoindolinones can be achieved through various mechanistic pathways. The specific mechanism is highly dependent on the starting materials, catalysts, and reaction conditions employed.

One prominent mechanistic approach involves the tandem reaction of 2-cyanobenzaldehyde (B126161) with nitroalkanes . This base-catalyzed, one-pot synthesis proceeds through an initial nitroaldol (Henry) reaction, which is followed by a subsequent cyclization and rearrangement to yield the 3-substituted isoindolinone. acs.orgnih.gov DFT calculations and the synthesis of intermediate analogues have supported this proposed route. acs.orgnih.govresearchgate.net

Another well-established mechanism is the alkylation of a chiral isoindolinone precursor . A particularly effective method involves the use of an (S)-2-(tert-butylsulfinyl)-isoindolin-1-one. acs.org In this pathway, the coordination of the sulfinyl group with a lithium base (like LDA) facilitates the stereoselective deprotonation at the C3 position. The bulky tert-butyl group then sterically directs the incoming electrophile (e.g., an isopropyl halide) to approach from the opposite face, leading to the desired (R)-configuration at the newly formed stereocenter. acs.org

Metal-catalyzed reactions offer alternative mechanistic routes. For instance, a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been proposed to proceed via a five-membered ruthenacycle intermediate. rsc.org This intermediate is suggested to be the key rate-determining species in the catalytic cycle. rsc.org

More recently, photocatalytic methods have emerged. A visible-light-mediated denitrogenative insertion of an alkene into a 1,2,3-benzotriazin-4(3H)-one provides access to 3-substituted isoindolinones. nih.gov This reaction is mechanistically distinct from related nickel-catalyzed processes and involves a photocatalytic denitrogenation followed by a nitrogen-mediated hydrogen atom shift to form the final product. nih.gov

Finally, organocatalyzed tandem reactions represent a powerful strategy. Chiral bifunctional organocatalysts can promote an aldol-cyclization-rearrangement tandem reaction between 2-formylarylnitriles and malonates to produce enantiomerically enriched 3-substituted isoindolinones. rsc.org

Analysis of Stereochemical Control Mechanisms in Formation of this compound

Achieving high stereoselectivity in the synthesis of this compound hinges on effective control of the stereochemistry at the C3 position. unipv.itresearchgate.net This is predominantly accomplished through the use of chiral auxiliaries, chiral catalysts, or a combination of both. chim.itbeilstein-journals.org

Chiral auxiliaries are covalently attached to the isoindolinone precursor to direct the stereochemical outcome of a subsequent reaction. chim.it Several have been successfully employed:

(S)-2-(tert-butylsulfinyl) group: As described previously, the bulky tert-butyl group effectively shields one face of the molecule, forcing electrophiles to attack from the less hindered side. acs.org This method provides excellent diastereomeric ratios. acs.org

(R)-Phenylglycinol: This auxiliary can be condensed with 2-formylbenzoic acid to form a tricyclic γ-lactam. chim.it Subsequent reactions, such as alkylations, are then directed by the chiral scaffold. chim.itacs.org

trans-2-(α-cumyl)cyclohexanol (TCC): This bulky, recoverable chiral auxiliary can be attached to the isoindolinone nitrogen. acs.org Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures, followed by alkylation, proceeds with high diastereoselectivity. acs.orgresearchgate.net

(S)-Valinol: Aldimines derived from (S)-valinol can undergo highly diastereoselective nucleophilic additions to form the desired substituted isoindolinone precursors. sciforum.net

Catalytic stereocontrol offers an atom-economical alternative to stoichiometric auxiliaries. Chiral phase-transfer catalysts, such as cinchoninium salts, have been used in intramolecular aza-Michael reactions to generate optically active isoindolinones. beilstein-journals.orgresearchgate.net In some cases, a dual approach combining a chiral auxiliary (e.g., an (R)-α-methyl-para-methoxybenzyl group) with a chiral catalyst is used to achieve superior stereocontrol. beilstein-journals.org Bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) to activate the nucleophile and a hydrogen-bond-donating group (like a urea) to coordinate the electrophile, have also proven effective in enantioselective syntheses. rsc.org

The choice between kinetic and thermodynamic control can also be a critical factor in determining the stereochemical outcome, particularly in cyclization reactions involving N-acyliminium ions. researchgate.net By carefully selecting reaction conditions such as temperature and the type of acid catalyst, it is possible to favor the formation of either the kinetically or thermodynamically preferred diastereomer. researchgate.net

Kinetic Studies of Key Steps in this compound Synthetic Pathways

Kinetic studies, including the determination of rate-determining steps and kinetic isotope effects (KIE), provide deep mechanistic insight into the synthesis of isoindolinones. The rate-determining step can vary significantly depending on the specific reaction pathway.

In a copper-catalyzed intramolecular C-H sulfamidation used to form N-arylsulfonyl-isoindolinones, kinetic studies revealed that C-H bond cleavage is not the rate-determining step. acs.orgacs.org A competition experiment between a deuterated and non-deuterated substrate showed no significant kinetic isotope effect (kH/kD ≈ 1). acs.orgacs.org Instead, Hammett analysis and other rate data suggest that a step prior to C-H activation, likely involving the interaction of the substrate with the copper catalyst and subsequent oxidation of a copper π-arene intermediate, is rate-limiting. acs.org

Conversely, in some rhodium(III)-catalyzed C-H activation/annulation reactions, DFT calculations have indicated that the insertion of an allene (B1206475) into the Rh-C bond is the rate-determining step. researchgate.net For other metal-catalyzed C-H amidation reactions, KIE studies have pointed to C-H bond activation itself being the rate-determining step. researchgate.net

For a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols, mechanistic experiments strongly support the formation of a five-membered ruthenacycle intermediate as the reversible, rate-determining step. rsc.org

In photochemical reactions, such as the photoredox-mediated decarboxylation of arylacetates to form 3-benzylisoindolinones, kinetic analysis via conductivity measurements has shown that the initial single electron transfer from the carboxylate to the excited-state sensitizer (B1316253) is the rate-determining step. researchgate.net

The cyclization of N-acyliminium ions, a common strategy for forming heterocyclic rings, can be subject to kinetic or thermodynamic control. researchgate.netscholaris.cabeilstein-journals.org Studies on these reactions have shown that the cyclization step is often reversible, and the final product distribution depends on whether the reaction conditions allow for equilibration to the most stable thermodynamic product or trap the initially formed kinetic product. researchgate.netscholaris.ca

Reaction Pathway Analysis for Derivatizations of this compound

The isoindolinone core, once formed, serves as a versatile scaffold for further functionalization, allowing for the synthesis of more complex molecules.

One key derivatization pathway is the functionalization at the C3 position . A pre-formed isoindolinone can undergo palladium-catalyzed C(sp³)–H arylation. nih.gov The resulting 3-aryl isoindolinone intermediate can be trapped in a one-pot tandem sequence. For example, exposure to air under basic conditions leads to in-situ oxidation, installing a hydroxyl group at the C3 position to form 3-aryl-3-hydroxyisoindolinone derivatives. nih.gov Alternatively, the arylated intermediate can be treated with various alkyl halides to achieve C3-alkylation, generating isoindolinones with a quaternary carbon at the C3 position. nih.gov

Another common transformation is the reduction of the lactam amide bond . Treating a 3-substituted isoindolinone, such as this compound, with reducing agents like borane-dimethyl sulfide (B99878) complex (BH3-Me2S) reduces the carbonyl group to a methylene (B1212753) group. acs.org This reaction provides access to the corresponding 1-substituted 2,3-dihydroisoindoles, which are also valuable pharmacological scaffolds. acs.org

The nitrogen atom of the lactam also provides a handle for derivatization. N-functionalized isoindolinones can be prepared through various pathways. For example, an N-hydroxyalkyl-isoindolinone, prepared via a metalation/anionic cyclization sequence, can be converted to an N-chloroalkyl derivative. sciforum.net This electrophilic intermediate can then be coupled with nucleophiles, such as piperazine (B1678402) derivatives, to attach complex side chains to the isoindolinone nitrogen. sciforum.net This strategy is valuable for synthesizing molecules with specific biological targets. sciforum.net

Furthermore, the isoindolinone products from tandem reactions can be used in subsequent transformations. For example, isoindolinones synthesized via a potassium carbonate-catalyzed tandem aldol (B89426)/cyclization can undergo a further tandem intramolecular heterocyclization with suitable Michael acceptors to create complex tricyclic hemiaminal derivatives. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies on R 3 Isopropylisoindolin 1 One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the precise three-dimensional structure of (R)-3-Isopropylisoindolin-1-one. Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and predicting structural parameters with high accuracy. researchgate.netmdpi.comnih.gov

For this compound, a typical computational approach involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or larger. researchgate.netresearchgate.net This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. researchgate.netsiesta-project.org The output of such a calculation provides key structural data, including bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Structural Parameters for this compound

| Parameter | Description | Typical Calculated Value (DFT/B3LYP/6-31G*) |

| C1=O8 Bond Length | Carbonyl bond length | ~ 1.23 Å |

| C1-N2 Bond Length | Amide C-N bond length | ~ 1.38 Å |

| N2-C3 Bond Length | Amide N-C bond length | ~ 1.47 Å |

| C3-C9 Bond Length | Bond to isopropyl group | ~ 1.54 Å |

| C1-N2-C3 Angle | Angle within the lactam ring | ~ 112° |

| N2-C3-C(ipso) Angle | Angle defining isopropyl position | ~ 110° |

| H-N2-C3-H(C3) Dihedral | Dihedral angle of the lactam ring | Varies with conformation |

Note: The values in this table are representative and based on calculations of similar isoindolinone structures. Actual values would be obtained from a specific DFT calculation for the molecule.

Conformational Analysis and Energy Landscapes

The presence of a flexible isopropyl group necessitates a thorough conformational analysis to understand the molecule's dynamic behavior. This compound can exist in multiple conformations arising from the rotation around the C3-C(isopropyl) single bond. Identifying the most stable conformers and the energy barriers between them is crucial for understanding its properties and reactivity. mun.canih.gov

Computational methods for conformational analysis typically involve a multi-step process. mun.ca First, a systematic or stochastic search is performed to generate a wide range of possible conformations. nih.gov Each of these initial structures is then subjected to geometry optimization to find the nearest local energy minimum. researchgate.net

The relative energies of these optimized conformers can be used to construct a conformational energy landscape. elifesciences.orgresearchgate.net This landscape maps the potential energy of the molecule as a function of its key dihedral angles. For this compound, the landscape would primarily be defined by the rotation of the isopropyl group. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can also be used to explore the conformational space and generate a free energy landscape, providing insights into the populations of different conformers at a given temperature. elifesciences.orgresearchgate.net

Table 2: Hypothetical Relative Energies of Isopropyl Group Rotamers

| Conformer | Dihedral Angle (N2-C3-C9-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A (Staggered) | ~60° | 0.00 | ~65% |

| B (Staggered) | ~180° | 0.50 | ~30% |

| C (Eclipsed) | ~0° | 3.50 | <1% |

| D (Staggered) | ~300° | 0.65 | ~5% |

Note: This table presents a hypothetical energy profile for the rotation of the isopropyl group. The values are illustrative of a typical conformational analysis.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound in chemical transformations. By analyzing its electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.netnih.gov

Key methods for reactivity prediction include:

Frontier Molecular Orbital (FMO) Theory : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For isoindolinone, the carbonyl oxygen would be a site of negative potential, and the amide proton a site of positive potential. researchgate.netresearchgate.net

Fukui Functions and Dual Descriptors : These conceptual DFT-based descriptors provide a quantitative measure of an atom's reactivity towards nucleophilic, electrophilic, or radical attack.

These methods can be used to predict the outcome of reactions, such as the regioselectivity of deprotonation at the α-carbon versus the N-H position, or the likelihood of nucleophilic addition to the carbonyl carbon. For transformations involving the chiral center, computational modeling can predict the stereochemical outcome by calculating the transition state energies for pathways leading to different stereoisomers. researchgate.net

Table 3: Hypothetical Reactivity Indices for Key Atoms

| Atom | Mulliken Charge | Fukui Index (f-) (for electrophilic attack) | Fukui Index (f+) (for nucleophilic attack) |

| O (carbonyl) | -0.55 | 0.25 | 0.05 |

| N (amide) | -0.40 | 0.10 | 0.08 |

| C (carbonyl) | +0.60 | 0.03 | 0.28 |

| C (alpha-carbon) | -0.15 | 0.08 | 0.12 |

| H (on N) | +0.35 | 0.01 | 0.15 |

Note: This table contains illustrative data to demonstrate the type of information generated from reactivity calculations. The values are not from a specific published study on this molecule.

Computational Modeling of Chiral Recognition Processes

Understanding how this compound is recognized by other chiral molecules is crucial for applications in enantioselective separations and asymmetric catalysis. Computational modeling can simulate the interactions between the enantiomers of 3-isopropylisoindolin-1-one (B591201) and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. researchgate.netrsc.orgresearchgate.netnih.gov

The primary method used is molecular docking, which predicts the preferred orientation and binding affinity of one molecule to another. nih.gov By docking both the (R)- and (S)-enantiomers into the binding site of a chiral selector, one can calculate their respective interaction energies. A significant difference in these binding energies indicates that the selector can effectively differentiate between the two enantiomers. researchgate.netnih.gov

These calculations rely on the "three-point interaction model," which posits that at least three distinct points of interaction are necessary for chiral discrimination. nih.gov Computational methods can visualize and quantify these interactions, which may include hydrogen bonds, van der Waals forces, and π-π stacking. Molecular dynamics simulations can further refine this understanding by showing the stability and dynamics of the diastereomeric complexes over time. nih.gov

Table 4: Hypothetical Docking Results with a Chiral Selector (e.g., β-Cyclodextrin)

| Enantiomer | Binding Mode | Calculated Binding Energy (kcal/mol) | Key Interactions |

| This compound | Isopropyl group in cavity | -5.8 | Van der Waals, 1 H-bond |

| (S)-3-Isopropylisoindolin-1-one | Isopropyl group in cavity | -4.2 | Van der Waals (steric clash) |

Note: This table illustrates a hypothetical outcome of a molecular docking study. The difference in binding energy suggests that the chiral selector preferentially binds the (R)-enantiomer.

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can predict various spectroscopic signatures of this compound, which are invaluable for confirming its structure and absolute configuration when compared with experimental data. researchgate.netresearchgate.net

NMR Spectroscopy : The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.gov Comparing calculated shifts with experimental data aids in signal assignment and structural verification.

Vibrational Spectroscopy (IR) : DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared (IR) spectrum. This is useful for identifying characteristic functional group vibrations, such as the C=O and N-H stretches of the lactam ring.

Chiroptical Spectroscopy (ECD/VCD) : Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential techniques for determining the absolute configuration of chiral molecules. researchgate.netnih.govdtu.dkencyclopedia.pub Time-dependent DFT (TD-DFT) is used to calculate the ECD spectrum, which arises from the differential absorption of left- and right-circularly polarized light by chromophores in a chiral environment. researchgate.netnih.gov By comparing the calculated ECD spectrum of the (R)-enantiomer with the experimental spectrum, the absolute configuration can be confidently assigned. researchgate.netresearchgate.net A match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer.

Table 5: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Technique | Parameter | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) |

| ¹³C NMR | Carbonyl Carbon (C1) | 170.2 ppm | 169.8 ppm |

| ¹H NMR | Amide Proton (N-H) | 8.15 ppm | 8.25 ppm |

| IR | C=O Stretch | 1685 cm⁻¹ | 1700 cm⁻¹ (scaled) |

| ECD | Cotton Effect at ~230 nm | Positive | Positive (for R-config) |

Note: This table provides an example of how theoretical data is compared with experimental results for structural validation. The values are illustrative.

Chemical Transformations and Derivatization of R 3 Isopropylisoindolin 1 One

Regioselective Functionalization Strategies of (R)-3-Isopropylisoindolin-1-one

Regioselective functionalization allows for the modification of a specific position on the this compound scaffold. The primary sites for such reactions are the aromatic ring, the nitrogen atom of the lactam, and the C3 carbon.

Aromatic Ring Functionalization : The benzene (B151609) ring of the isoindolinone core can undergo electrophilic aromatic substitution. However, directing these substitutions to a specific position can be challenging due to the presence of multiple C-H bonds with similar reactivity. nih.gov Strategies often involve the use of directing groups or transition-metal-catalyzed C-H activation. For instance, palladium-catalyzed direct arylation has been used to functionalize the C7 position of related indole (B1671886) systems. nih.gov While direct examples on this compound are specific, the principles of C-H functionalization on similar heterocyclic systems, such as indoles and benzofurazans, are well-established and suggest that positions C4, C5, C6, and C7 are potential targets for substitution. nih.gov

N-Functionalization : The nitrogen atom of the isoindolinone lactam is a common site for derivatization. N-alkylation or N-arylation can be achieved under various conditions. For example, palladium-catalyzed C(sp²)–H olefination has been used to synthesize N-alkylated isoindolinone derivatives from related amino acid esters, demonstrating a method that involves both C-H activation and N-cyclization. rsc.org

C3-Position Functionalization : The C3 carbon, which bears the isopropyl group, is activated by the adjacent carbonyl and nitrogen atoms. Deprotonation at this position using a strong base like lithium diisopropylamide (LDA) generates a carbanion. nih.gov This nucleophilic intermediate can then react with a variety of electrophiles, such as alkyl halides, to introduce a new substituent at the C3 position. acs.orgnih.gov This approach is a powerful method for creating 3,3-disubstituted isoindolinones, which can possess a quaternary stereocenter. mdpi.com

Table 1: Examples of Regioselective Reactions on Isoindolinone Scaffolds

| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Direct Alkylation | C3 | LDA, Alkyl Halide | 3,3-Disubstituted Isoindolinone | nih.gov |

| Michael Addition | C3 | Chiral Phase Transfer Catalyst | 3,3-Disubstituted Isoindolinone | mdpi.com |

| C-H Olefination/Annulation | Aromatic Ring (C7) | Rh(III) Catalyst | Fused Isoindolinone System | rsc.org |

| N-Alkylation | N2 | Pd-Catalyst | N-Alkyl-3-methenyl isoindolinone | rsc.org |

Stereospecific Modifications and Elaborations of the this compound Core

A key feature of this compound is its existing stereocenter at the C3 position. Stereospecific modifications are reactions that proceed without altering this (R)-configuration, or that use this existing chirality to control the formation of new stereocenters.

This is often achieved by using the isoindolinone as a chiral auxiliary. For example, attaching a chiral auxiliary to the nitrogen atom, such as an N-tert-butylsulfinyl group, can direct the stereochemical outcome of subsequent reactions. acs.orgnih.gov Deprotonation and alkylation of such a system can proceed with high diastereoselectivity, where the bulky sulfinyl group shields one face of the molecule, forcing the incoming electrophile to attack from the opposite face. acs.orgnih.gov After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched 3-substituted isoindolinone.

Furthermore, asymmetric intramolecular aza-Michael reactions have been developed using both a chiral auxiliary and a chiral catalyst to achieve high diastereoselectivity in the synthesis of elaborated isoindolinone structures. nih.govbeilstein-journals.org This dual stereocontrol strategy allows for precise manipulation of the molecule's three-dimensional structure. nih.govbeilstein-journals.org

Utilization of this compound as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of this compound makes it an ideal chiral building block for the synthesis of more complex molecules, particularly those with biological activity. nih.govresearchgate.net The isoindolinone scaffold is a core component of various therapeutic agents and natural products. acs.orgirb.hr

For instance, 3-substituted isoindolinones are precursors to pharmacologically important compounds like the anxiolytic agent pazinaclone (B1678564). acs.orgnih.gov The synthesis of pazinaclone analogues has been achieved using methodologies that start with or generate chiral 3-substituted isoindolinones. nih.govbeilstein-journals.org The ability to introduce various substituents at different positions of the this compound core allows for the creation of a library of compounds for drug discovery programs. acs.org The reduction of the lactam's amide bond can also yield the corresponding 1-substituted 2,3-dihydroisoindoles, which are another class of crucial pharmacophores. acs.org

Formation of Advanced Synthetic Intermediates from this compound

This compound can be converted into more advanced synthetic intermediates that possess versatile functional groups for further chemical transformations. A key intermediate is the N-acyliminium ion, which can be generated from 3-hydroxyisoindolinones.

3-Hydroxyisoindolinones are readily prepared by the addition of organometallic reagents to phthalimides or by the reduction of N-substituted phthalimides. irb.hr These intermediates can then be subjected to acid-catalyzed reactions to form highly reactive N-acyliminium ions. These electrophilic species can be trapped by a wide range of nucleophiles, including arenes, alkenes, and organometallic reagents, to form new C-C bonds at the C3 position. acs.org This method provides access to a diverse array of 3-substituted isoindolinones with excellent functional group tolerance. acs.org

Another important class of intermediates are those with a chiral auxiliary on the nitrogen, such as (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones. acs.org These compounds are stable, can be prepared in high yield, and serve as versatile precursors for asymmetric alkylation reactions to produce a wide range of chiral 3-substituted isoindolinones. nih.gov

Table 2: Key Synthetic Intermediates Derived from the Isoindolinone Core

| Intermediate | Precursor | Generation Method | Subsequent Reactions | Reference |

|---|---|---|---|---|

| N-Acyliminium Ion | 3-Hydroxyisoindolinone | Acid Catalysis (e.g., Ni(ClO₄)₂·6H₂O) | Nucleophilic Addition (Amidoalkylation) | acs.org |

| C3-Carbanion | N-tert-Butylsulfinyl-isoindolinone | Deprotonation (e.g., LDA) | Electrophilic Alkylation | acs.orgnih.gov |

| (R)-Benzamides with Acrylamide (B121943) Group | (R)-Phenylglycinol | Cyclization Precursor | Intramolecular aza-Michael Addition | nih.gov |

Ring System Modifications and Expansions Derived from this compound

While functionalization of the existing isoindolinone core is common, it is also possible to modify the bicyclic ring system itself. These transformations, such as ring expansions, can lead to entirely new heterocyclic scaffolds.

Ring expansion reactions typically proceed through carbocation intermediates. youtube.comyoutube.com Although specific examples starting directly from this compound are not prevalent in the reviewed literature, the general mechanism is well-understood. A reaction that generates a carbocation adjacent to the five-membered ring could trigger a rearrangement. For example, if a leaving group were present on a carbon atom attached to the C3 position, its departure could initiate a rearrangement where one of the ring bonds migrates to expand the five-membered ring into a six-membered ring, relieving ring strain. youtube.comyoutube.com This would transform the isoindolinone into a derivative of a tetrahydroisoquinoline or a related six-membered nitrogen heterocycle. Such transformations dramatically alter the molecular architecture, providing access to different classes of compounds.

Advanced Academic Applications and Contextual Research of R 3 Isopropylisoindolin 1 One

Role of (R)-3-Isopropylisoindolin-1-one in Asymmetric Catalysis (as a ligand, auxiliary, or catalyst component)

The primary application of this compound in asymmetric catalysis is as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary guides the reaction, and it is subsequently removed to yield the enantiomerically enriched product. sigmaaldrich.com

In the context of isoindolinones, the strategy often involves using a chiral precursor, such as an amino alcohol, which helps to construct the chiral isoindolinone ring system. For instance, (R)-phenylglycinol has been used as a chiral auxiliary to synthesize chiral tricyclic γ-lactams, which are precursors to or analogs of compounds like this compound. chim.it A key application is in diastereoselective alkylation reactions. The isoindolinone, bearing a chiral group on the nitrogen atom (e.g., a tert-butylsulfinyl group), can be deprotonated to form a chiral enolate. This enolate then reacts with electrophiles, such as alkyl halides, with the auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. nih.govresearchgate.net Subsequent removal of the auxiliary group yields the 3-substituted isoindolinone in high enantiomeric excess. researchgate.net

While direct use as a ligand is less documented in readily available literature, the fundamental structure is a precursor to molecules that can act as ligands. The nitrogen and oxygen atoms of the lactam can coordinate to metal centers, and modifications to the core structure could produce bidentate or monodentate chiral ligands for various metal-catalyzed reactions.

| Auxiliary Type | Reaction | Substrate | Electrophile | Key Result | Reference |

|---|---|---|---|---|---|

| N-tert-Butylsulfinyl | Diastereoselective Alkylation | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | Alkyl Halides (e.g., Iodomethane, Benzyl bromide) | Excellent yields and high diastereomeric ratios. | nih.gov |

| (R)-phenylglycinol derived | Diastereoselective Reductive-Alkylation | Tricyclic lactam from (R)-p-benzyloxyphenylglycinol | Various Aldehydes | Yields (R)-3-alkyl-isoindolinones with ee ≥92%. | researchgate.net |

Application of this compound in Chiral Resolution Methodologies

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org Common methods include fractional crystallization of diastereomeric salts or chiral chromatography. wikipedia.orglcms.cz While this compound itself is an enantiomerically pure compound, its derivatives and related structures are central to resolution strategies.

For example, racemic acids can be resolved by forming diastereomeric salts with a chiral amine. chim.it Analogously, a racemic amine could potentially be resolved using a chiral acid derivative of the isoindolinone skeleton. A more direct application involves chiral High-Performance Liquid Chromatography (HPLC). In this technique, a racemic mixture is passed through a column containing a chiral stationary phase. The different interactions between the enantiomers and the chiral stationary phase cause them to travel through the column at different speeds, allowing for their separation. The resolution of racemic isoindolinones has been successfully achieved using preparative HPLC with a chiral column. chim.it This method is crucial for obtaining enantiomerically pure samples of isoindolinone-based pharmaceutical agents for biological testing, as often only one enantiomer possesses the desired therapeutic activity. chim.it

Integration of this compound in Novel Organic Synthesis Methodologies

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. bldpharm.com The isoindolinone nucleus is a core structure in numerous natural products and biologically active compounds. chim.it

One key methodology involves the generation of N-acyliminium ions from precursors like 3-hydroxy-2-isopropylisoindolin-1-one. These reactive intermediates can then undergo nucleophilic attack. For instance, a Nickel-catalyzed amidoalkylation reaction has been developed where various ketone-derived nucleophiles add to the N-acyliminium ion generated from a γ-hydroxy lactam, yielding a range of 3-substituted isoindolinones in good to excellent yields. acs.org This method tolerates a wide variety of functional groups on the nucleophile, making it a versatile tool for creating molecular diversity. acs.org

Furthermore, the core structure is utilized in cascade reactions. An organocatalytic asymmetric cascade involving a nitro-Mannich reaction (aza-Henry) followed by lactamization has been used to synthesize 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities (up to 98% ee). nih.gov These products can be further functionalized, for example, by reducing the nitro group to an amine, providing access to other important chiral isoindolinone derivatives without loss of enantiomeric purity. nih.gov

| Methodology | Precursor/Intermediate | Key Reagents/Catalyst | Product Type | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Nickel-Catalyzed Amidoalkylation | 3-Hydroxy-2-isopropylisoindolin-1-one | Ni(ClO4)2·6H2O, Ketone nucleophiles | 3-Substituted Isoindolinones | 82-96% yields | acs.org |

| Asymmetric Cascade aza-Henry/Lactamization | α-Amido sulfones from 2-formyl benzoates | Takemoto's catalyst (bifunctional organocatalyst) | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% ee | nih.gov |

Development of Supramolecular Assemblies Involving this compound

Supramolecular assemblies are well-ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govbeilstein-journals.org The structure of this compound, featuring a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), an aromatic ring, and a chiral center, makes it an interesting candidate for forming such assemblies.

Research in this area explores how molecules like this self-assemble into larger, ordered systems. For instance, a study on a related, more complex molecule, 3-(3-hydroxy-1,3-dihydroisobenzofuran-1-yl)-2-isopropylisoindolin-1-one, revealed interesting aggregation states in different solvents, confirmed by X-ray crystallography and NMR spectroscopy. frontiersin.orgnih.gov This indicates that the isoindolinone core can participate in forming distinct enantiomeric and racemic crystal structures. frontiersin.org The formation of these assemblies is driven by the specific intermolecular interactions that the molecule's functional groups can engage in. beilstein-journals.orgconicet.gov.ar While specific studies focusing solely on the supramolecular behavior of this compound are not extensively detailed in the search results, the principles derived from similar structures suggest its potential in creating chiral gels, liquid crystals, or acting as a component in host-guest systems. The chirality of the molecule can be translated to the macroscopic level, leading to materials with chiroptical properties.

Future Research Directions and Emerging Avenues in R 3 Isopropylisoindolin 1 One Chemistry

Development of Next-Generation Stereoselective Methodologies for (R)-3-Isopropylisoindolin-1-one

The efficient and highly stereoselective synthesis of this compound is paramount for its application in pharmaceutical development. While classical methods exist, future research will focus on developing more atom-economical, sustainable, and highly selective catalytic processes. Current research into the synthesis of chiral isoindolinones provides a roadmap for these future methodologies.

Emerging strategies include the use of advanced transition metal catalysis. For instance, palladium-catalyzed reactions, such as tandem aza-Heck/Suzuki coupling and aza-Heck/Sonogashira coupling reactions, have shown great promise in constructing chiral isoindolinone cores with high enantioselectivity under mild conditions. acs.orgacs.org These methods allow for the introduction of diverse substituents, offering a versatile entry point to analogues of this compound. acs.orgacs.org Similarly, rhodium-catalyzed asymmetric [4+1] annulation of benzamides and alkenes presents a powerful tool for creating a variety of isoindolinones with excellent regio- and enantioselectivity. organic-chemistry.org

Organocatalysis offers a metal-free alternative for asymmetric synthesis. The use of chiral ammonium (B1175870) salts derived from cinchona alkaloids as phase transfer catalysts has been effective in the asymmetric Michael reaction of 3-substituted isoindolinones, providing a method for constructing challenging 3,3-disubstituted isoindolinones. nih.gov Future work could adapt these principles to directly forge the chiral center in this compound.

Biocatalysis represents another key frontier. The use of enzymes, such as transaminases, in dynamic kinetic resolution processes has been demonstrated for the synthesis of chiral γ- and δ-lactams with two chiral centers, achieving high diastereomeric and enantiomeric excess. researchgate.net Applying engineered enzymes to the asymmetric synthesis of this compound from prochiral precursors could offer a highly efficient and environmentally benign manufacturing route.

| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Palladium/Chiral Ligands | Aza-Heck/Cross-Coupling | High enantioselectivity, mild conditions, functional group tolerance. acs.org | Direct asymmetric synthesis from ortho-halo- or ortho-alkenyl benzamides. |

| Rhodium/Chiral Ligands | [4+1] Annulation | Excellent regio- and enantioselectivity, broad substrate scope. organic-chemistry.org | Asymmetric cyclization of a suitable benzamide (B126) precursor with an isopropyl-containing component. |

| Chiral Phase Transfer Catalysts | Michael Addition | Metal-free, construction of quaternary stereocenters. nih.gov | Asymmetric alkylation of an isoindolinone precursor at the C3 position. |

| Biocatalysis (e.g., Transaminases) | Dynamic Kinetic Resolution | High stereoselectivity, green chemistry principles, mild conditions. researchgate.net | Enantioselective amination of a keto-acid precursor followed by cyclization. |

Exploration of Underutilized Reactivity Profiles and Transformations of this compound

Beyond its synthesis, the reactivity of the this compound scaffold itself remains underexplored. Future research will likely focus on leveraging the existing stereocenter to direct further transformations and on activating otherwise inert positions on the molecule.

One promising area is the use of the isoindolinone core as a nucleophile. The development of catalytic asymmetric Michael additions where 3-substituted isoindolinones act as donors has enabled the creation of 3,3-disubstituted products with contiguous stereocenters. nih.gov Applying this strategy to this compound could unlock a vast array of complex chiral molecules.

Another avenue involves the direct C-H activation of the isoindolinone framework. Modern synthetic methods increasingly rely on C-H functionalization to avoid pre-functionalized starting materials. Research into the directed C-H activation of the aromatic ring or even the isopropyl group of this compound could provide novel pathways to functionalized derivatives that are currently difficult to access. For example, palladium-catalyzed C-H carbonylation has been used to synthesize isoindolinone scaffolds from benzylamines. organic-chemistry.org

Furthermore, the lactam functionality itself can be a site for novel transformations. Ring-opening reactions, reductions to the corresponding chiral amines, or elaborations of the N-substituent offer pathways to diverse structural motifs.

Integration of this compound Synthesis and Derivatization with Flow Chemistry and Automated Platforms

The transition from batch to continuous flow processing is revolutionizing the synthesis of active pharmaceutical ingredients (APIs). rsc.org Integrating the synthesis of this compound into flow chemistry platforms offers significant advantages in terms of safety, scalability, reproducibility, and process control. nih.govbohrium.comeuropa.eu

Continuous flow reactors can handle highly exothermic or hazardous reactions with greater safety due to superior heat and mass transfer. europa.eu This would be particularly beneficial for catalytic reactions that may require elevated temperatures or pressures. Furthermore, multistep syntheses can be telescoped into a single, uninterrupted flow process, minimizing manual handling and purification steps. thieme.debeilstein-journals.org An automated flow platform could be envisioned for the synthesis of this compound, starting from simple precursors and proceeding through the key stereoselective step to subsequent derivatization, with in-line monitoring and purification technologies ensuring high purity of the final product. zaiput.com

The automation of chemical synthesis, driven by logic and machine learning algorithms, allows for rapid reaction optimization. beilstein-journals.org Such a platform could explore a vast parameter space (e.g., catalyst, solvent, temperature, residence time) to quickly identify the optimal conditions for the synthesis of this compound and its analogues, accelerating the discovery process. europa.eu

Synergistic Approaches Combining Advanced Computational and Experimental Methodologies for this compound

The synergy between computational chemistry and experimental work is a powerful engine for modern catalyst and reaction design. rsc.org For this compound, this approach can provide deep mechanistic insights and predictive models to guide synthetic efforts. bohrium.comsci-hub.se

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying transition state species in asymmetric catalytic reactions. researchgate.net By modeling the diastereomeric transition states, researchers can understand the origin of enantioselectivity and rationally design more effective catalysts for the synthesis of this compound. sci-hub.sechemrxiv.org These computational studies can also predict the feasibility of unexplored reaction pathways, saving significant experimental time and resources. researchgate.net

In parallel, data-driven approaches and machine learning are becoming increasingly important. bath.ac.uk By creating robust datasets from high-throughput experiments or from existing literature, machine learning models can be trained to predict reaction outcomes, such as enantioselectivity, based on various reaction descriptors. bohrium.comchemrxiv.org This predictive power can accelerate the optimization of reaction conditions and even suggest novel catalyst structures that experimental chemists might not have considered.

| Methodology | Objective | Application to this compound Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state structures. researchgate.net | Understand the origin of stereoselectivity in catalytic syntheses; predict reactivity for novel transformations. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model large systems like enzymes or complex catalysts. researchgate.net | Study biocatalytic approaches to synthesis; model interactions within a complex catalytic pocket. |

| Machine Learning (ML) | Predict reaction outcomes from data; accelerate optimization. chemrxiv.orgbath.ac.uk | Develop predictive models for enantioselectivity based on catalyst, substrate, and solvent parameters. |

| High-Throughput Experimentation (HTE) | Rapidly screen reaction conditions and generate large datasets. | Provide the necessary experimental data to build and validate robust computational and ML models. |

Discovery of Unexplored Synthetic Pathways and Novel Structural Analogues derived from this compound

The discovery of novel synthetic pathways and structural analogues is crucial for expanding the chemical space around the this compound core and identifying new applications. Future research will explore unconventional bond-forming strategies and the creation of derivatives with unique three-dimensional architectures.

One area of exploration is the development of multicomponent reactions. A three-component reaction involving allenes, aryl iodides, and diazo compounds has been used for the stereoselective synthesis of 1,3-dienes, suggesting that similar strategies could be developed to assemble the isoindolinone core in a single, efficient step. mdpi.com

The synthesis of novel analogues will also be a major focus. This includes the construction of isoindolinones with continuous quaternary carbon centers, which are important in pharmaceutical scaffolds but challenging to synthesize due to steric hindrance. rsc.org Rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones have provided a route to such complex structures. rsc.org Another direction is the creation of spirocyclic systems. For example, 3-spiropiperidino indolenines have been synthesized via a palladium-catalyzed dearomative spirocyclization, a strategy that could be adapted to create novel spiro-isoindolinone analogues. rsc.org

Building on the discovery that a derivative, 5-(1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-isopropylisoindolin-1-one, acts as a negative allosteric modulator of the mGlu1 receptor, there is a strong rationale for creating libraries of novel analogues for biological screening. acs.org Systematic modification of the isopropyl group, substitution on the aromatic ring, and exploration of different N-substituents could lead to the discovery of new potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Isopropylisoindolin-1-one, and how can enantiomeric purity be optimized?

- Methodological Answer : A common approach involves starting with isoindolinone derivatives and introducing the isopropyl group via nucleophilic substitution or catalytic asymmetric synthesis. For enantiomeric purity, chiral catalysts (e.g., BINAP-metal complexes) or chiral resolving agents can be employed. Post-synthesis purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) is critical .

- Key Data : Yield optimization (typically 60–75%) and enantiomeric excess (≥95%) should be confirmed using polarimetry or chiral stationary-phase chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substituent positions (e.g., isoindolinone carbonyl at ~170 ppm in -NMR) .

- X-ray Crystallography : Definitive proof of stereochemistry via single-crystal diffraction (e.g., Cahn-Ingold-Prelog priority rules for (R)-configuration) .

- IR Spectroscopy : Validate carbonyl stretching (~1680–1700 cm) and amine/imine functional groups .

Q. What in vitro assays are suitable for initial evaluation of the compound's biological activity?

- Methodological Answer :

- Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC determination with positive/negative controls) .

- Experimental Design : Include triplicate measurements and dose-response curves (log-scale concentrations) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) to isolate variables .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers or confounding factors .

Q. What methodologies are used to assess the metabolic stability and pharmacokinetics of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Liver microsomal assays (human/rat) with LC-MS/MS to quantify parent compound and metabolites .

- Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodents; collect plasma samples at timed intervals for bioavailability (AUC) and half-life () calculations .

- Data Interpretation : Use compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance rates .

Q. How can molecular docking studies of this compound be validated experimentally?

- Methodological Answer :

- Crystallographic Validation : Co-crystallize the compound with its target protein (e.g., kinase) and compare docking poses with X-ray structures .

- Mutagenesis Studies : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) to disrupt interactions observed in silico .

- Key Metrics : Root-mean-square deviation (RMSD) ≤2.0 Å between predicted and observed binding modes .

Methodological Best Practices

- Reproducibility : Document synthesis protocols (solvents, catalysts) and characterization data (NMR shifts, HPLC gradients) in supplementary materials .

- Ethical Compliance : For in vivo studies, include IACUC-approved protocols and randomization details in methods sections .

- Data Presentation : Use SI units and structured tables for physicochemical properties (e.g., logP, solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.